molecular formula C5H11NO2 B072780 (S)-4-Aminovaleric acid CAS No. 1558-59-4

(S)-4-Aminovaleric acid

Cat. No. B072780
CAS RN: 1558-59-4
M. Wt: 117.15 g/mol
InChI Key: ABSTXSZPGHDTAF-BYPYZUCNSA-N
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Description

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Synthesis Analysis

This would involve a discussion of how the compound can be synthesized from other substances. It would include the specific reactions involved, the conditions under which these reactions occur, and the yield of the compound.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes. It would include the reactants and products of these reactions, the conditions under which they occur, and their mechanisms.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Biosynthesis of Lactams : An acyl-CoA ligase from Streptomyces aizunensis can cyclize 5-aminovaleric acid into δ-valerolactam, an important chemical in nylon manufacture (Zhang et al., 2017).

  • Metabolic Engineering for Chemical Production : Corynebacterium glutamicum has been engineered to enhance fermentative production of 5-aminovaleric acid from glucose, showcasing its potential as a platform chemical (Shin et al., 2016).

  • Neurochemistry : Hydroxylated analogues of 5-Aminovaleric acid have been studied as GABAB receptor antagonists, contributing to our understanding of neurotransmitter systems (Kristiansen et al., 1992).

  • Production of Glutaric Acid : Research has focused on using 5-aminovaleric acid for the production of glutaric acid, a valuable compound in the biochemical industry (Yang et al., 2019).

  • Study of Stereochemistry in Biochemical Reactions : The stereochemistry of reactions catalyzed by glutamate decarboxylase has been explored using 5-aminovaleric acid, contributing to a better understanding of enzyme mechanisms (Yamada & O'Leary, 1978).

  • Structure Determination : The crystal structure of 5-aminovaleric acid was determined using synchrotron X-ray powder diffraction, aiding in the understanding of its physical and chemical properties (Honda et al., 1990).

  • Synthesis of Gramicidin S Analog : An analog of gramicidin S, incorporating 5-aminovaleric acid residues, was synthesized to study its antimicrobial activity and conformation (Muramatsu et al., 1975).

  • Cell Cycle Arrest in Hepatocytes : A study on the histone deacetylase inhibitor 4-Me2N-BAVAH, a derivative of 5-aminovaleric acid, showed its ability to induce an early G1 cell cycle arrest in primary hepatocytes (Papeleu et al., 2007).

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including its toxicity, flammability, and environmental impact. It would also include information on how to handle and store the compound safely.


Future Directions

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properties

IUPAC Name

(4S)-4-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSTXSZPGHDTAF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311352
Record name (4S)-4-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Aminovaleric acid

CAS RN

1558-59-4
Record name (4S)-4-Aminopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1558-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminovaleric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-4-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOVALERIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G98ZJ0KD1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jiang, X Chen, J Feng, Q Wu, D Zhu - Journal of Molecular Catalysis B …, 2014 - Elsevier
A new (S)-enantioselective ω-transaminase (ω-TA) gene from Burkholderia vietnamiensis G4 was functionally expressed in Escherichia coli BL21 (DE3), and the purified recombinant N-…
Number of citations: 35 www.sciencedirect.com

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